

# K145: A Novel Regulator of Hepatic Lipid Metabolism

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## Compound of Interest

Compound Name: K145

Cat. No.: B560086

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **K145**, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its significant role in the regulation of hepatic lipid metabolism. Emerging research has highlighted the potential of **K145** as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and associated metabolic disorders. This document synthesizes current in vivo and in vitro data, details experimental methodologies, and illustrates the key signaling pathways involved.

## Core Mechanism of Action

**K145** is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2, with an IC<sub>50</sub> of 4.3  $\mu$ M and a K<sub>i</sub> of 6.4  $\mu$ M. It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases. The primary therapeutic potential of **K145** in the context of liver disease stems from its ability to modulate the intricate balance between lipid synthesis and breakdown in hepatocytes.

Studies have demonstrated that **K145** alleviates hepatic lipid accumulation by enacting a dual-regulatory mechanism:

- **Inhibition of De Novo Lipogenesis (DNL):** **K145** significantly suppresses the expression of key genes responsible for the synthesis of fatty acids.

- Upregulation of Fatty Acid  $\beta$ -Oxidation (FAO): Concurrently, **K145** enhances the expression of genes that promote the mitochondrial breakdown of fatty acids for energy.

This combined action effectively reduces the fat content within the liver, suggesting a promising therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).

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